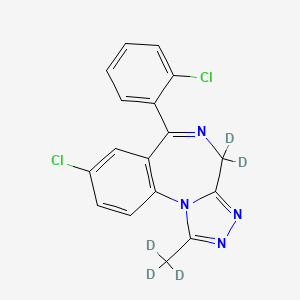
Triazolam-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolam-d5 is a deuterated form of triazolam, a triazolobenzodiazepine derivative. Triazolam is commonly used as a short-acting hypnotic agent for the treatment of insomnia. The deuterated version, this compound, is often utilized in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which aids in the precise tracking of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-d5 involves the incorporation of deuterium atoms into the triazolam molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and confirm the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Triazolam-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which are often studied for their pharmacological properties .
Applications De Recherche Scientifique
Triazolam-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of triazolam in biological systems.
Metabolic Pathway Analysis: The compound helps in identifying and quantifying metabolites in various biological matrices.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions by tracking its metabolic fate in the presence of other compounds.
Analytical Chemistry: It serves as an internal standard in mass spectrometry-based assays for the quantification of triazolam and its metabolites .
Mécanisme D'action
Triazolam-d5, like triazolam, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects. The primary molecular targets are the BNZ1 and BNZ2 receptors, which mediate sleep and muscle relaxation, respectively .
Comparaison Avec Des Composés Similaires
Alprazolam: Another triazolobenzodiazepine with similar hypnotic and anxiolytic properties.
Diazepam: A longer-acting benzodiazepine used for anxiety and muscle relaxation.
Lorazepam: Known for its anxiolytic and sedative effects, with a longer half-life compared to triazolam.
Uniqueness of Triazolam-d5: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms makes it distinguishable from non-labeled triazolam in analytical assays, allowing for precise tracking and quantification .
Propriétés
Numéro CAS |
1276303-24-2 |
|---|---|
Formule moléculaire |
C17H12Cl2N4 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2 |
Clé InChI |
JOFWLTCLBGQGBO-UFFRDWFDSA-N |
SMILES isomérique |
[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















